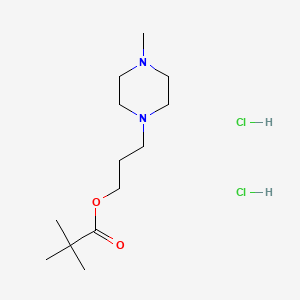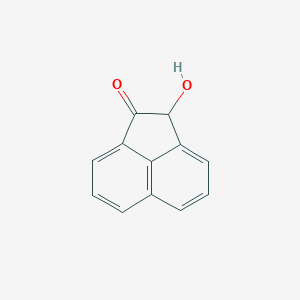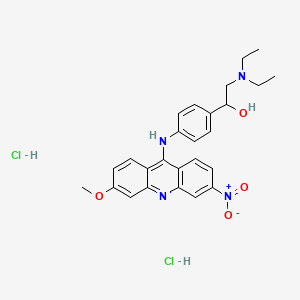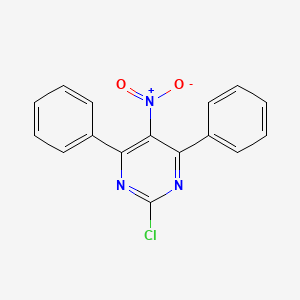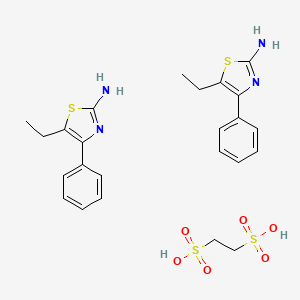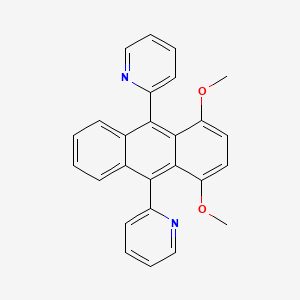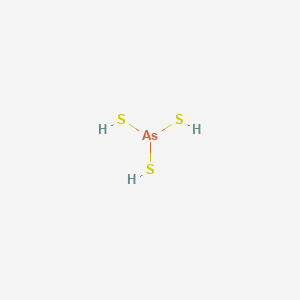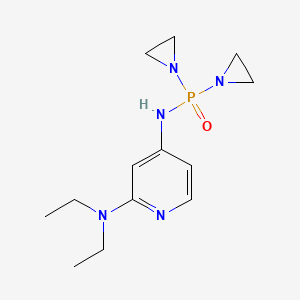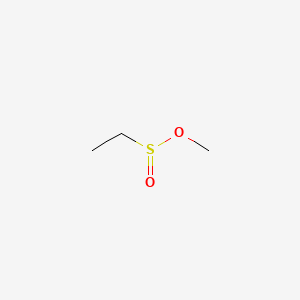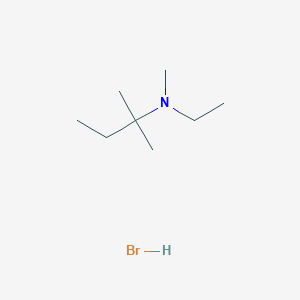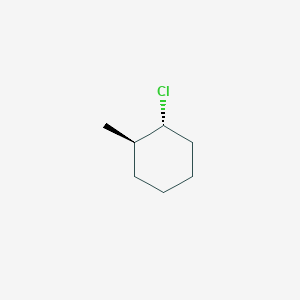
(1R,2R)-1-chloro-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-chloro-2-methylcyclohexane is a chiral organic compound with the molecular formula C7H13Cl It is a derivative of cyclohexane, where a chlorine atom and a methyl group are attached to the first and second carbon atoms, respectively, in a specific stereochemical configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2-methylcyclohexane typically involves the chlorination of 2-methylcyclohexanol. One common method is the reaction of 2-methylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H14O+SOCl2→C7H13Cl+SO2+HCl
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-chloro-2-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2-methylcyclohexanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form 1-methylcyclohexene.
Oxidation Reactions: The methyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 2-methylcyclohexanol.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone or 2-methylcyclohexanoic acid.
Applications De Recherche Scientifique
(1R,2R)-1-chloro-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-chloro-2-methylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-chloro-2-methylcyclohexane: The enantiomer of (1R,2R)-1-chloro-2-methylcyclohexane with similar chemical properties but different stereochemistry.
1-chloro-2-methylcyclohexane: A racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-chloro-2-ethylcyclohexane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
28046-83-5 |
|---|---|
Formule moléculaire |
C7H13Cl |
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
(1R,2R)-1-chloro-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Clé InChI |
WFJGAWJGPYDUMP-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CCCC[C@H]1Cl |
SMILES canonique |
CC1CCCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


